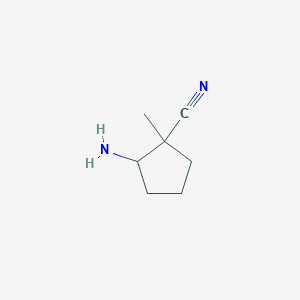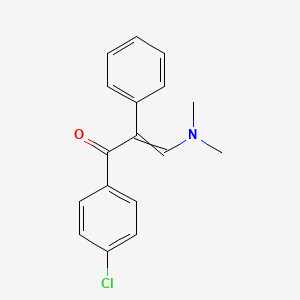![molecular formula C9H14N2O2 B8603553 4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol](/img/structure/B8603553.png)
4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol is a heterocyclic compound that belongs to the class of pyridine N-oxides. These compounds are characterized by the presence of a nitrogen-oxygen bond within the pyridine ring, which significantly influences their chemical properties and reactivity. Pyridine N-oxides are known for their versatility in various chemical reactions and their applications in different fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol typically involves the oxidation of the corresponding pyridine derivative. Common oxidizing agents used for this purpose include peracids such as peracetic acid and perbenzoic acid . Additionally, other oxidizing agents like sodium percarbonate and urea-hydrogen peroxide complexes can be employed under mild reaction conditions .
Industrial Production Methods
In an industrial setting, the production of pyridine N-oxides, including this compound, can be achieved using continuous flow processes. For example, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been shown to produce pyridine N-oxides efficiently . This method offers advantages such as higher yields, safer operation, and reduced environmental impact compared to traditional batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the N-oxide back to the corresponding pyridine derivative.
Substitution: The presence of the N-oxide group can facilitate nucleophilic substitution reactions at specific positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids, sodium percarbonate, and urea-hydrogen peroxide complexes
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used to reduce the N-oxide group.
Substitution: Nucleophilic reagents such as amines and halides can be used for substitution reactions, often under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more highly oxidized derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol exerts its effects involves its ability to act as a mild Lewis base. This property allows it to activate certain Lewis acidic parts of molecules, increasing the reactivity of nucleophilic parts towards electrophiles . Additionally, the compound can form complexes with metalloporphyrins, which can influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine N-oxide: The parent compound, which shares the N-oxide functional group but lacks the 4-hydroxybutylamino substituent.
4-chloropyridine N-oxide: A derivative with a chlorine substituent at the 4-position, which affects its reactivity and properties.
4-methylpyridine N-oxide: A derivative with a methyl group at the 4-position, influencing its chemical behavior.
Uniqueness
4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol is unique due to the presence of the 4-hydroxybutylamino substituent, which imparts specific chemical properties and reactivity. This substituent can enhance the compound’s ability to form hydrogen bonds and interact with other molecules, making it particularly useful in certain applications .
Eigenschaften
Molekularformel |
C9H14N2O2 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol |
InChI |
InChI=1S/C9H14N2O2/c12-8-4-2-6-10-9-5-1-3-7-11(9)13/h1,3,5,7,12-13H,2,4,6,8H2 |
InChI-Schlüssel |
UGZQRRPZTGSIRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NCCCCO)N(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-[Cyano(4-hydroxynonyl)amino]heptanoic acid](/img/structure/B8603542.png)



![1,4,7-Trioxaspiro[4.4]nonan-8-ol](/img/structure/B8603574.png)

